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Ulixertinib Phase I Trial Summary

The first-in-human Phase I dose-escalation and expansion study of ulixertinib (NCT01781429) established

its safety profile, recommended Phase II dose (RP2D), and showed early evidence of clinical activity in

MAPK pathway-altered tumors [1].

Trial Aspect Details and Results

Official Identifier NCT01781429 [1]

Study Design Multicenter, accelerated "3 + 3" dose-escalation followed by dose-expansion
cohorts [1].

Patient Population 135 total patients with advanced solid tumors harboring MAPK pathway
mutations [1].

Dosing Escalated from 10 mg to 900 mg twice daily (BID). The RP2D was
established at 600 mg BID [1].

Primary Objective Determine the maximum tolerated dose (MTD) and/or RP2D [1].
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Trial Aspect Details and Results

Key Safety Findings
(Most Common
TRAEs)

Diarrhea (48%), Fatigue (42%), Nausea (41%), Dermatitis acneiform (31%)
[1].

Dose Reductions Required for 32% of patients in the expansion cohort, indicating manageable

but notable toxicity [1].

Efficacy (Evaluable
Patients)

Partial Responses (PR) were observed in 14% (11/81) of evaluable patients

in the dose-expansion phase. Responses were seen in patients with NRAS-,
BRAF V600-, and non-V600 BRAF-mutant solid tumors [1].

Detailed Experimental Protocol

For the purpose of this technical guide, the following outlines the core methodology of the Phase I trial

referenced above [1].

Drug Administration: Ulixertinib was administered orally on a continuous twice-daily schedule.

Each treatment cycle was defined as 28 days.
Dose Escalation Design: The trial employed an accelerated "3 + 3" design. The dose-escalation

phase enrolled 27 patients across multiple dose levels, from a starting dose of 10 mg BID up to 900
mg BID.

Determination of RP2D: The Recommended Phase II Dose (RP2D) of 600 mg BID was determined
based on the totality of safety, tolerability, and pharmacokinetic/pharmacodynamic data.

Dose Expansion: Following the establishment of the RP2D, 108 additional patients were enrolled
into six distinct expansion cohorts to further evaluate safety and preliminary efficacy in specific

genetic subgroups.
Pharmacodynamic Assessment: ERK inhibition was measured ex vivo in whole blood samples

stimulated with phorbol ester to activate the MAPK pathway. This biomarker assay confirmed that the
600 mg BID dose achieved near-complete inhibition of ERK activity, validating the biologically

effective dose.

MAPK Pathway and Ulixertinib's Mechanism of Action

The following diagram illustrates the targeted signaling pathway and the mechanism of ulixertinib.
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Ulixertinib inhibits the terminal node of the MAPK pathway.
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Interpretation of Key Findings

Proof of Concept for ERK Inhibition: This trial provided the first clinical evidence that direct ERK1/2
inhibition is a viable therapeutic strategy. The observed responses in patients with NRAS and non-
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V600 BRAF mutations are particularly significant, as these targets are not easily addressed by

existing BRAF or MEK inhibitors [1].
Tolerability Profile: The safety profile of ulixertinib was consistent with other agents targeting the

MAPK pathway, though the 32% dose reduction rate in the expansion cohort underscores the need
for careful patient management [1].

Context Among ERK Inhibitors: The development of ulixertinib (oral) can be contrasted with other
ERK inhibitors, such as the intravenous agent KO-947. A Phase I trial of KO-947 reported a generally

tolerable safety profile with minimal gastrointestinal toxicity, suggesting that the route of
administration may influence the toxicity spectrum [2].

Ongoing and Future Research Directions

The early success of the Phase I trial has spurred further clinical investigation into ulixertinib. Current

research focuses on:

Combination Therapies: Evaluating ulixertinib with other agents, such as hydroxychloroquine or

ruxolitinib, to overcome resistance or improve efficacy [3] [4].
Expansion into Hematologic Malignancies: A Phase I/II study is investigating the combination of

ulixertinib and ruxolitinib in patients with myelofibrosis [4].
Pediatric Cancers: An ongoing Phase II pediatric MATCH trial is evaluating ulixertinib in young

patients with advanced solid tumors, non-Hodgkin lymphoma, or histiocytic disorders with MAPK
pathway mutations [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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